Cas no 885521-04-0 (6-Fluoro-1H-indol-4-ol)

6-Fluoro-1H-indol-4-ol is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a hydroxyl group at the 4-position and a fluorine substituent at the 6-position, offers unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group provides a site for further functionalization. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and serotonin receptor modulators. High purity and consistent quality ensure reliable performance in research and development applications.
6-Fluoro-1H-indol-4-ol structure
6-Fluoro-1H-indol-4-ol structure
Product name:6-Fluoro-1H-indol-4-ol
CAS No:885521-04-0
MF:C8H6FNO
MW:151.137745380402
MDL:MFCD07781566
CID:840678
PubChem ID:24728186

6-Fluoro-1H-indol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-1H-indol-4-ol
    • 4-hydroxy-6-fluoroindole
    • 6-Fluoro-4-hydroxy indole
    • MFCD07781566
    • 6-Fluoro-4-hydroxyindole
    • DTXSID60646246
    • CS-0322101
    • SCHEMBL1958807
    • SY322116
    • SB15277
    • D79105
    • FT-0736395
    • AKOS006284923
    • 885521-04-0
    • PS-16880
    • DB-077962
    • MDL: MFCD07781566
    • Inchi: InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
    • InChI Key: SNYCTSGFMQCPNU-UHFFFAOYSA-N
    • SMILES: C1=CNC2=C1C(=CC(=C2)F)O

Computed Properties

  • Exact Mass: 151.043341977g/mol
  • Monoisotopic Mass: 151.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36Ų
  • XLogP3: 1.8

6-Fluoro-1H-indol-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2475-500MG
6-fluoro-1H-indol-4-ol
885521-04-0 97%
500MG
¥ 2,270.00 2023-04-13
Chemenu
CM146810-1g
6-fluoro-1H-indol-4-ol
885521-04-0 95%
1g
$*** 2023-03-31
TRC
F600235-5mg
6-Fluoro-4-hydroxy Indole
885521-04-0
5mg
$121.00 2023-05-18
eNovation Chemicals LLC
Y1006536-100mg
6-fluoro-1H-indol-4-ol
885521-04-0 97%
100mg
$150 2024-07-21
eNovation Chemicals LLC
Y1006536-5G
6-fluoro-1H-indol-4-ol
885521-04-0 97%
5g
$1535 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392771-10g
6-Fluoro-1H-indol-4-ol
885521-04-0 95+%
10g
¥18576.00 2024-04-27
1PlusChem
1P008C9D-100mg
6-Fluoro-1H-indol-4-ol
885521-04-0 97%
100mg
$151.00 2024-04-20
1PlusChem
1P008C9D-500mg
6-Fluoro-1H-indol-4-ol
885521-04-0 97.00%
500mg
$276.00 2023-12-15
A2B Chem LLC
AD88337-1g
6-Fluoro-1H-indol-4-ol
885521-04-0 97%
1g
$642.00 2024-04-19
abcr
AB565822-500mg
6-Fluoro-1H-indol-4-ol; .
885521-04-0
500mg
€471.30 2024-04-15

Additional information on 6-Fluoro-1H-indol-4-ol

Research Brief on 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0): Recent Advances and Applications in Chemical Biology and Medicine

The compound 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The indole scaffold, a privileged structure in medicinal chemistry, is further enhanced by the fluorine substitution at the 6-position, which can improve metabolic stability and binding affinity to biological targets.

Recent studies have highlighted the role of 6-Fluoro-1H-indol-4-ol as a key intermediate in the synthesis of novel kinase inhibitors and GPCR modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective serotonin receptor agonists, which show promise in treating neurological disorders such as depression and anxiety. The fluorine atom's electronegativity and small size contribute to enhanced interactions with target proteins, as evidenced by X-ray crystallography data.

In addition to its pharmacological potential, 6-Fluoro-1H-indol-4-ol has been explored in chemical biology as a fluorescent probe for imaging applications. A recent ACS Chemical Biology paper reported its use in tracking protein-protein interactions in live cells, leveraging its unique photophysical properties. This dual functionality—both as a therapeutic scaffold and a diagnostic tool—underscores its value in interdisciplinary research.

From a synthetic chemistry perspective, advances in the scalable production of 6-Fluoro-1H-indol-4-ol have been achieved through innovative catalytic methods. A 2024 study in Organic Letters described a palladium-catalyzed C-H fluorination protocol that significantly improves yield and purity, addressing previous challenges in large-scale synthesis. These methodological improvements are critical for translating laboratory findings into clinical applications.

Looking ahead, the compound's potential in targeted cancer therapies is being actively investigated. Preliminary data from cell-based assays indicate that derivatives of 6-Fluoro-1H-indol-4-ol exhibit selective cytotoxicity against certain cancer cell lines, possibly through modulation of apoptosis pathways. Further mechanistic studies and in vivo validation are warranted to fully elucidate its therapeutic profile.

In conclusion, 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) represents a multifaceted tool in modern drug discovery and chemical biology. Its unique structural features, combined with recent synthetic and application breakthroughs, position it as a compound of enduring interest for researchers aiming to address unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications.

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